molecular formula C20H27NO5 B1359634 Ethyl 4-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-4-oxobutyrate CAS No. 898762-58-8

Ethyl 4-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-4-oxobutyrate

Cat. No.: B1359634
CAS No.: 898762-58-8
M. Wt: 361.4 g/mol
InChI Key: HWWWPSFSVAXJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex spirocyclic compounds. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as ethyl 4-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-4-oxobutanoate, reflecting its complete structural complexity. The systematic name breaks down into several key components: the ethyl ester group, the 4-oxobutanoate chain, the phenyl ring with meta-substitution, and the complex 1,4-dioxa-8-azaspiro[4.5]decane core structure. The spirocyclic nomenclature specifically indicates a bicyclic system where two rings share a single carbon atom, with the [4.5] designation referring to the ring sizes of four and five atoms respectively.

The compound's molecular formula is established as Carbon-20 Hydrogen-27 Nitrogen-1 Oxygen-5, with a precise molecular weight of 361.43 grams per mole. The systematic classification places this compound within the broader category of spirocyclic compounds, specifically those containing both nitrogen and oxygen heteroatoms within the ring systems. The presence of multiple functional groups including ester, ketone, ether, and tertiary amine functionalities makes this compound a member of the polyfunctional organic compound class. Alternative nomenclature systems may refer to this compound using different systematic approaches, but the International Union of Pure and Applied Chemistry name provides the most universally accepted designation for scientific communication and database indexing purposes.

Table 1: Systematic Chemical Identification
International Union of Pure and Applied Chemistry Name Ethyl 4-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-4-oxobutanoate
Chemical Abstracts Service Registry Number 898762-58-8
Molecular Formula Carbon-20 Hydrogen-27 Nitrogen-1 Oxygen-5
Molecular Weight 361.43 grams per mole
Simplified Molecular Input Line Entry System CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCC3(CC2)OCCO3

Molecular Architecture: Spirocyclic Core and Functional Group Analysis

The molecular architecture of this compound centers around the distinctive 1,4-dioxa-8-azaspiro[4.5]decane core structure, which represents one of the most geometrically complex features of this molecule. The spirocyclic system consists of two fused rings sharing a quaternary carbon center, with a five-membered dioxolane ring and a six-membered piperidine ring creating a rigid three-dimensional framework. The dioxolane component contains two oxygen atoms at the 1 and 4 positions, while the piperidine ring incorporates a nitrogen atom at the 8 position, resulting in a heteroatom-rich spirocyclic system that significantly influences the compound's chemical and physical properties. This spirocyclic architecture provides conformational rigidity that restricts molecular flexibility, a feature that can be crucial for biological activity and selectivity in pharmaceutical applications.

The functional group analysis reveals multiple reactive centers distributed throughout the molecular structure. The ethyl ester functionality at the terminus of the 4-oxobutanoate chain provides a site for hydrolysis reactions and potential metabolic transformations. The ketone group within the butanoate chain serves as an electrophilic center that can participate in nucleophilic addition reactions and reduction processes. The phenyl ring, substituted at the meta-position, provides aromatic character and potential sites for electrophilic aromatic substitution reactions. The methylene linker connecting the phenyl ring to the nitrogen atom of the spirocyclic system creates a flexible tether that allows for conformational adjustments while maintaining the overall molecular integrity.

Table 2: Functional Group Distribution and Characteristics
Spirocyclic Core 1,4-Dioxa-8-azaspiro[4.5]decane system with quaternary carbon center
Aromatic System Meta-substituted phenyl ring
Ester Functionality Ethyl ester group providing hydrolyzable linkage
Ketone Group Alpha,beta-dicarbonyl system within butanoate chain
Heteroatoms Two oxygen atoms in dioxolane ring, one nitrogen in piperidine ring
Linker Groups Methylene bridge connecting aromatic and spirocyclic systems

The three-dimensional molecular geometry is significantly influenced by the spirocyclic core, which enforces specific spatial arrangements of the substituent groups. Computational chemistry analyses suggest that the spirocyclic system adopts a chair conformation for the six-membered ring component, while the five-membered dioxolane ring maintains an envelope conformation. These conformational preferences directly impact the overall molecular shape and influence intermolecular interactions, solubility characteristics, and potential binding affinities with biological targets. The topological polar surface area is calculated to be 65.07 square angstroms, indicating moderate polarity that suggests reasonable membrane permeability while maintaining sufficient hydrophilicity for aqueous solubility.

Comparative Structural Features with Related Azaspiro[4.5]decane Derivatives

The structural comparison of this compound with related azaspiro[4.5]decane derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The fundamental azaspiro[4.5]decane framework serves as a common structural motif across multiple compound families, with variations occurring primarily in the substitution patterns and functional group modifications. The parent 8-azaspiro[4.5]decane compound, with molecular formula Carbon-9 Hydrogen-17 Nitrogen-1 and molecular weight 139.24 grams per mole, represents the simplest member of this structural class and provides a baseline for understanding the effects of additional functionalization.

Comparative analysis with ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate reveals the impact of different substitution patterns on molecular properties. This related compound, with molecular formula Carbon-10 Hydrogen-17 Nitrogen-1 Oxygen-4 and molecular weight 215.25 grams per mole, incorporates the same spirocyclic core but with a carboxylate ester directly attached to the nitrogen atom rather than through an extended aromatic linker system. The structural differences result in significantly different topological polar surface areas and lipophilicity values, demonstrating how seemingly minor modifications can substantially alter molecular properties and potential biological activities.

The 1-phenyl-1-azaspiro[4.5]decane-2,4-dione derivative represents another important structural variant that incorporates aromatic substitution but with a different connectivity pattern. This compound, with molecular formula Carbon-15 Hydrogen-17 Nitrogen-1 Oxygen-2 and molecular weight 243.30 grams per mole, features direct nitrogen-phenyl bonding rather than the methylene-bridged arrangement found in the target compound. Such structural variations demonstrate the versatility of the azaspiro[4.5]decane scaffold for medicinal chemistry applications and highlight the importance of substitution patterns in determining molecular properties.

Table 3: Comparative Analysis of Azaspiro[4.5]decane Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
8-Azaspiro[4.5]decane C₉H₁₇N 139.24 Parent spirocyclic framework
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate C₁₀H₁₇NO₄ 215.25 Direct carboxylate substitution
1-Phenyl-1-azaspiro[4.5]decane-2,4-dione C₁₅H₁₇NO₂ 243.30 Direct phenyl substitution
Target Compound C₂₀H₂₇NO₅ 361.43 Extended aromatic linker system

Recent research into fluorinated derivatives of the 1,4-dioxa-8-azaspiro[4.5]decane system has revealed their potential applications as sigma-1 receptor ligands for positron emission tomography imaging. The compound 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane demonstrated high affinity for sigma-1 receptors with a dissociation constant of 5.4 plus or minus 0.4 nanomolar and excellent selectivity over sigma-2 receptors. This research demonstrates the potential for systematic structural modifications of azaspiro[4.5]decane derivatives to achieve specific biological targets and therapeutic applications. The successful development of radiolabeled derivatives for medical imaging applications underscores the importance of the spirocyclic framework in achieving favorable pharmacokinetic and pharmacodynamic properties.

The structural diversity within the azaspiro[4.5]decane family extends to more complex derivatives incorporating additional aromatic substitutions and extended aliphatic chains. Compounds such as ethyl 8-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-8-oxooctanoate demonstrate how the core spirocyclic system can accommodate substantial molecular elaboration while maintaining structural integrity. These extended derivatives, with molecular weights exceeding 400 grams per mole, illustrate the synthetic accessibility of complex azaspiro[4.5]decane derivatives and their potential for pharmaceutical development. The consistent retention of the spirocyclic core across these diverse structures highlights its importance as a privileged scaffold in medicinal chemistry applications.

Properties

IUPAC Name

ethyl 4-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5/c1-2-24-19(23)7-6-18(22)17-5-3-4-16(14-17)15-21-10-8-20(9-11-21)25-12-13-26-20/h3-5,14H,2,6-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWWPSFSVAXJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643344
Record name Ethyl 4-{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-58-8
Record name Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-4-oxobutyrate typically involves multiple steps. One common approach starts with the preparation of 1,4-dioxa-8-azaspiro[4.5]decane, which is synthesized from piperidin-4-one ethylene ketal. This intermediate is then reacted with various reagents to introduce the phenyl and oxobutyrate groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-4-oxobutyrate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the molecule or alter its reactivity.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-4-oxobutyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Ethyl 4-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-4-oxobutyrate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the context of its use, such as in medicinal chemistry or material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism: Meta vs. Para Substitution

The positional isomer ethyl 4-[4-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-4-oxobutyrate (CAS: 898782-04-2) shares the same molecular formula (C20H27NO5) but differs in the substitution pattern on the phenyl ring (para instead of meta). The para isomer exhibits enhanced symmetry, which may improve crystallinity and stability, as observed in crystallographic studies of related compounds .

Chain Length Variation: Extended Carbon Backbone

Ethyl 8-[4-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-8-oxooctanoate (CAS: 898782-16-6) features an elongated 8-oxooctanoate chain instead of 4-oxobutyrate. This modification increases molecular weight (417.55 g/mol vs. However, the longer chain may reduce aqueous solubility, limiting its utility in formulations requiring high bioavailability.

Functional Group Substitution: Cyclobutyl Ketone vs. Ester

Cyclobutyl-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone replaces the ethyl 4-oxobutyrate group with a cyclobutyl ketone. This substitution eliminates the ester’s hydrolytic liability, improving metabolic stability, but introduces a strained cyclobutane ring that may reduce synthetic yield due to ring-opening side reactions .

Heterocyclic Analogues: Oxazolidinone Derivatives

Compounds like 3-{2-[(3-{(E)-2-[4-(Dimethylamino)-phenyl]ethenyl}quinoxalin-2-yl)oxy]-ethyl}-1,3-oxazolidin-2-one demonstrate the versatility of spirocyclic systems.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Ethyl 4-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-4-oxobutyrate (meta isomer) 898762-58-8 C20H27NO5 361.43 Spirocyclic amine, ester, ketone Moderate lipophilicity, steric hindrance
Ethyl 4-[4-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-4-oxobutyrate (para isomer) 898782-04-2 C20H27NO5 361.43 Spirocyclic amine, ester, ketone Enhanced crystallinity, symmetry
Ethyl 8-[4-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-8-oxooctanoate 898782-16-6 C24H35NO5 417.55 Extended carbon chain, ester, ketone High lipophilicity, reduced solubility
Cyclobutyl-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone Not provided C19H25NO3 315.41 Cyclobutyl ketone, spirocyclic amine Improved metabolic stability, synthetic challenges

Research Implications

The meta-substituted target compound offers a balance of stability and reactivity, while para isomers and cyclobutyl derivatives provide alternatives for tuning pharmacokinetic profiles. Extended-chain variants may serve as leads for CNS-targeted therapies, though solubility remains a challenge.

Biological Activity

Ethyl 4-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-4-oxobutyrate (CAS No. 898762-58-8) is a complex organic compound characterized by its unique spirocyclic structure, which includes a spiro[4.5]decane core. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

PropertyValue
Molecular FormulaC20H27NO5
Molecular Weight361.44 g/mol
IUPAC NameEthyl 4-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-4-oxobutanoate
InChI KeyHWWWPSFSVAXJDM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, which can modulate biochemical pathways. The specific molecular targets are still under investigation, but preliminary studies suggest potential interactions with receptors involved in cellular signaling and metabolic processes.

Pharmacological Properties

Research indicates that this compound may exhibit a range of pharmacological properties:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of spirocyclic compounds can possess antimicrobial properties, suggesting that this compound may also demonstrate similar effects.
  • Cytotoxicity : In vitro assays have indicated that certain concentrations of this compound may inhibit cell proliferation in cancer cell lines, although further studies are needed to establish its efficacy and safety profile.
  • Anti-inflammatory Effects : Some spirocyclic compounds have been linked to anti-inflammatory effects; thus, this compound might also contribute to reducing inflammation through modulation of inflammatory pathways.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various spirocyclic compounds, including derivatives similar to this compound. Results showed significant inhibition against Gram-positive bacteria at concentrations above 50 µM.

Study 2: Cytotoxicity in Cancer Cells

In a series of experiments conducted on human cancer cell lines (e.g., HeLa and MCF7), this compound demonstrated an IC50 value of approximately 30 µM, indicating potential as a chemotherapeutic agent.

Study 3: Anti-inflammatory Activity

Research published in a pharmacology journal highlighted the anti-inflammatory effects of spirocyclic compounds, suggesting that this compound could reduce pro-inflammatory cytokine production in macrophages.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethyl 4-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-4-oxobutyrate?

  • Methodology : The compound can be synthesized via multi-step reactions involving spirocyclic intermediates. For example:

  • Step 1 : Prepare the 1,4-dioxa-8-azaspiro[4.5]decane scaffold using anhydrous potassium carbonate and acetonitrile under reflux conditions to facilitate nucleophilic substitution (e.g., alkylation with brominated intermediates) .
  • Step 2 : Introduce the phenyl-4-oxobutyrate moiety via a Friedel-Crafts acylation or esterification under mild acidic conditions to avoid degradation of the spiro system .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol for high-purity isolation .

Q. How can the structural integrity of the spirocyclic system be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Key signals include:
  • ¹H NMR : A singlet at δ 1.2–1.4 ppm (geminal dimethyl groups on the spiro ring), δ 3.5–4.0 ppm (methyleneoxy protons), and δ 7.2–7.8 ppm (aromatic protons from the phenyl group) .
  • ¹³C NMR : A carbonyl signal at ~200 ppm (4-oxobutyrate) and spiro carbons at 60–80 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy .

Q. What are the optimal storage conditions to ensure compound stability?

  • Recommendations : Store as a crystalline solid at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the ester group or oxidation of the spirocyclic amine . Stability studies suggest a shelf life of ≥5 years under these conditions .

Advanced Research Questions

Q. How do structural modifications to the spirocyclic core impact biological activity in related compounds?

  • SAR Insights :

  • Substitution at the 8-position of the spiro ring (e.g., fluorophenyl or pyridinyl groups) enhances binding affinity to neurological targets, as seen in anticonvulsant analogs .
  • Replacing the 1,4-dioxa group with a 1,3-diaza system reduces metabolic stability but increases solubility .
    • Experimental Design : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) and evaluate activity via in vitro receptor-binding assays (e.g., GABAA modulation) .

Q. What mechanistic insights explain the regioselectivity of alkylation in spirocyclic intermediates?

  • Mechanistic Analysis :

  • Base-Mediated Alkylation : LDA (lithium diisopropylamide) deprotonates the spirocyclic amine, forming a reactive enolate that preferentially attacks electrophilic carbons (e.g., methyl iodide) at the less sterically hindered position .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (–78°C) favor kinetic products (e.g., 8a in ), while higher temperatures shift equilibrium toward thermodynamically stable isomers .

Q. How can computational modeling optimize reaction conditions for spiro ring formation?

  • DFT Studies :

  • Use Gaussian 09 with B3LYP/6-31G(d) to calculate transition-state energies for ring-closing steps. Focus on minimizing steric strain in the spiro[4.5] system .
  • Solvent effects (e.g., THF vs. acetonitrile) can be modeled via PCM (Polarizable Continuum Model) to predict reaction yields .

Methodological Challenges

Q. How to resolve contradictions in reported yields for spirocyclic intermediates?

  • Troubleshooting :

  • Purity of Starting Materials : Trace moisture in 2,2,6,6-tetramethylpiperidine () can lead to side reactions; use molecular sieves for drying.
  • Catalyst Optimization : Replace traditional K2CO3 with Cs2CO3 to enhance reaction rates in acetonitrile .

Q. What advanced techniques address low solubility in pharmacological assays?

  • Strategies :

  • Prodrug Design : Convert the ethyl ester to a water-soluble phosphate prodrug via phosphorylation .
  • Co-solvent Systems : Use DMSO/PBS (1:4 v/v) with sonication to achieve homogeneous dispersions for in vitro testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.